molecular formula C21H29ClN4O B6047959 2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6047959
M. Wt: 388.9 g/mol
InChI Key: HGLOUMBKNWBSJR-UHFFFAOYSA-N
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Description

2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinated solvents, strong bases, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process involves large-scale reactions under controlled conditions, including temperature, pressure, and reaction time. Advanced techniques such as continuous flow synthesis and automated reactors are utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated solvents, strong bases (e.g., NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves the inhibition of key enzymes and pathways in target organisms. For instance, as a fungicide, it inhibits mitochondrial respiration by targeting the cytochrome bc1 complex, leading to a reduction in ATP production and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and efficacy compared to other similar compounds .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN4O/c1-27-12-11-24-9-2-7-21(16-24)8-10-25(17-21)14-18-13-23-26(15-18)20-5-3-19(22)4-6-20/h3-6,13,15H,2,7-12,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLOUMBKNWBSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CN(N=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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